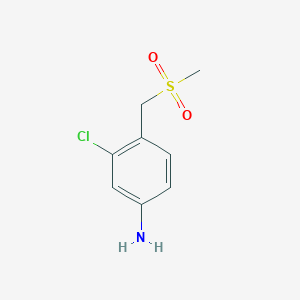

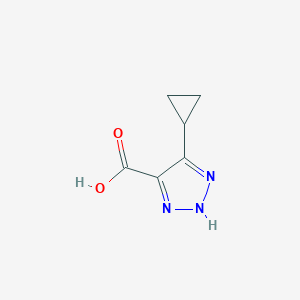

![molecular formula C10H20N2 B1428084 N-[(piperidin-4-yl)methyl]cyclobutanamine CAS No. 1249193-85-8](/img/structure/B1428084.png)

N-[(piperidin-4-yl)methyl]cyclobutanamine

説明

“N-[(piperidin-4-yl)methyl]cyclobutanamine” is a compound that contains a piperidine ring and a cyclobutane ring. Piperidine is a common structure in many pharmaceuticals and natural products, and it’s known for its basicity and ability to participate in various chemical reactions . Cyclobutane is a simple cycloalkane with four carbon atoms, known for its high ring strain.

Molecular Structure Analysis

The molecular structure of “N-[(piperidin-4-yl)methyl]cyclobutanamine” would consist of a piperidine ring (a six-membered ring with one nitrogen atom) attached to a cyclobutane ring (a four-membered carbon ring) via a methylene bridge (-CH2-). The exact 3D conformation would depend on the specific stereochemistry at the bridging carbon .Chemical Reactions Analysis

As a compound containing a piperidine ring, “N-[(piperidin-4-yl)methyl]cyclobutanamine” could potentially undergo a variety of chemical reactions. The nitrogen in the piperidine ring is basic and could therefore participate in acid-base reactions. The cyclobutane ring is known for its ring strain, which could potentially make it reactive in certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(piperidin-4-yl)methyl]cyclobutanamine” would depend on its exact structure, including its stereochemistry. Some general properties can be predicted based on its structure. For example, as a compound containing a basic nitrogen, it would likely be soluble in polar solvents .科学的研究の応用

Selectivity and Multifunctional Agents in CNS Disorders

- 5-HT7 Receptor Antagonism : N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, including compounds related to N-[(piperidin-4-yl)methyl]cyclobutanamine, demonstrate potential as selective 5-HT7 receptor antagonists. These compounds exhibit antidepressant-like and pro-cognitive properties in vivo, suggesting therapeutic potential in treating central nervous system (CNS) disorders (Canale et al., 2016).

Piperidinamide Derivatives from Piper peepuloides

- Structural Analysis : New piperidinamide dimers isolated from Piper peepuloides have been structurally characterized, which include compounds similar to N-[(piperidin-4-yl)methyl]cyclobutanamine. These findings contribute to understanding the chemical diversity and potential biological activities of these compounds (Sharma et al., 1999).

Synthesis of Alkoxy-Substituted Cyclobutanes

- Stereoselective Synthesis of Piperidines : Research on the synthesis of 2-alkoxy-1,1-cyclobutane diesters, which can be precursors to N-[(piperidin-4-yl)methyl]cyclobutanamine, has shown that these compounds can be used in stereoselective synthesis of piperidines. This has implications for the efficient production of structurally complex and biologically relevant compounds (Moustafa & Pagenkopf, 2010).

Anti-Angiogenic and DNA Cleavage Studies

- Potential Anticancer Agents : Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, structurally related to N-[(piperidin-4-yl)methyl]cyclobutanamine, have shown significant anti-angiogenic and DNA cleavage activities. This suggests their potential as anticancer agents (Kambappa et al., 2017).

Anticonvulsant Activity

- Potential in Seizure Management : Studies on compounds based on 2-piperidinecarboxylic acid, closely related to N-[(piperidin-4-yl)methyl]cyclobutanamine, have demonstrated anticonvulsant activity in mouse models. This suggests their potential utility in managing seizures (Ho et al., 2001).

将来の方向性

作用機序

Target of Action

N-[(piperidin-4-yl)methyl]cyclobutanamine is a derivative of piperidine . Piperidine derivatives are known to interact with a variety of targets, including receptors, enzymes, and ion channels . .

Mode of Action

Piperidine derivatives are known to interact with their targets in a variety of ways, including binding to active sites, modulating receptor activity, and inhibiting enzymatic processes .

Biochemical Pathways

Piperidine derivatives have been found to activate hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions . .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Piperidine derivatives have been found to show significant inhibitory bioactivity in hepg2 cells . They induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .

特性

IUPAC Name |

N-(piperidin-4-ylmethyl)cyclobutanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-10(3-1)12-8-9-4-6-11-7-5-9/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQCFVFTXKLECG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NCC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine](/img/structure/B1428002.png)

![[1-(2-Chlorophenyl)cyclobutyl]methanamine](/img/structure/B1428009.png)

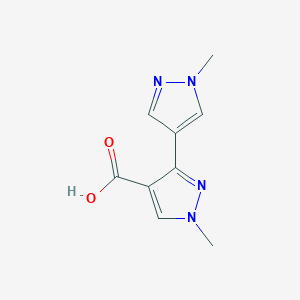

![1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperidine-4-carboxylic acid](/img/structure/B1428011.png)

amino}butanoate](/img/structure/B1428012.png)

![Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate](/img/structure/B1428013.png)

![5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428014.png)

![[1-(3-Methylphenyl)-1H-1,2,3-triazol-4-YL]methanamine](/img/structure/B1428019.png)